Structural Identity Defines Regulatory Function as EP Impurity C
DE(ethoxy)tamsulosin is defined by its precise molecular structure, which differs from the parent drug tamsulosin by the absence of an O-ethoxy group, reducing its molecular weight from 408.5 g/mol to 364.5 g/mol [1]. This structural change is the basis for its designation as Tamsulosin EP Impurity C and Tamsulosin Desethoxy Impurity (USP) [2][3]. Unlike other tamsulosin-related impurities (e.g., N-oxide or dimer impurities), DE(ethoxy)tamsulosin is a primary process-related impurity formed via dealkylation during synthesis or degradation [4].
| Evidence Dimension | Molecular Identity and Regulatory Designation |
|---|---|
| Target Compound Data | MW 364.5 g/mol; CAS 2244986-82-9; Designated Tamsulosin EP Impurity C and USP Desethoxy Impurity. |
| Comparator Or Baseline | Tamsulosin (parent drug): MW 408.5 g/mol; CAS 106133-20-4. Tamsulosin EP Impurity D (Dimer): Higher MW, distinct structure. |
| Quantified Difference | Target compound has a molecular weight that is 44 g/mol lower than tamsulosin. |
| Conditions | Comparative structural analysis by NMR and mass spectrometry. |
Why This Matters
Procurement of the correct structural analog is non-negotiable for regulatory method validation; using a different impurity standard invalidates the analytical method and risks FDA/EMA compliance.
- [1] PubChem. (2025). DE(ethoxy)tamsulosin. PubChem Compound Summary for CID 96869335. View Source
- [2] NCATS Inxight Drugs. (n.d.). DE(ETHOXY)TAMSULOSIN (UNII: C4SB86FQ57). View Source
- [3] SynZeal. (n.d.). Tamsulosin EP Impurity C. Product Page. View Source
- [4] Veeprho. (2022). Tamsulosin EP Impurity C (Desethoxy Tamsulosin). View Source
